N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride
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Overview
Description
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is a chemical compound with the molecular formula C15H22ClN. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a cyclopropyl group attached to a dimethylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment to the Dimethylphenyl Ring: The cyclopropyl group is then attached to the 3,5-dimethylphenyl ring through a Friedel-Crafts alkylation reaction.
Formation of the Amine Group: The amine group is introduced through a reductive amination reaction, using reagents like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include the inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine
- N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine acetate
- N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine sulfate
Uniqueness
N-{[1-(3,5-dimethylphenyl)cyclopropyl]methyl}cyclopropanamine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This makes it particularly useful in certain research and industrial applications where these properties are advantageous.
Properties
CAS No. |
1354949-55-5 |
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Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
N-[[1-(3,5-dimethylphenyl)cyclopropyl]methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C15H21N.ClH/c1-11-7-12(2)9-13(8-11)15(5-6-15)10-16-14-3-4-14;/h7-9,14,16H,3-6,10H2,1-2H3;1H |
InChI Key |
CUDFQLNTNVYNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CC2)CNC3CC3)C.Cl |
Origin of Product |
United States |
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